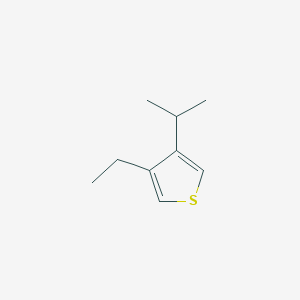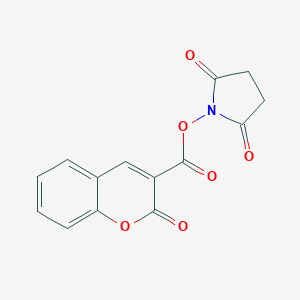
Coumarin-3-carboxylic acid succinimidyl ester
Vue d'ensemble
Description
Coumarin-3-carboxylic acid succinimidyl ester is used as a reagent to conjugate 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) to other molecules such as amino acids via amide chemistry . It is used to label amino acids prior to resolution by capillary zone electrophoresis .
Synthesis Analysis
The synthesis of coumarin-3-carboxylic esters involves a reaction of substituted salicylaldehydes and Meldrum’s acid . The reactions are performed under microwave irradiation and solvent-free conditions in the presence of ytterbium triflate (Yb(OTf) 3). The compounds are obtained in excellent yields .Molecular Structure Analysis
The molecular structure of coumarin-3-carboxylic acid succinimidyl ester includes a single intramolecular hydrogen bond. There are a number of significant intermolecular C-H…O attractive interactions .Chemical Reactions Analysis
The chemical reactions of coumarin-3-carboxylic acid succinimidyl ester involve conjugation to other molecules via amide chemistry . The fluorescence anisotropy decays were found biexponential in nature with fast and slow reorientation times, which is explained by two steps and “wobbling-in-cone model” .Physical And Chemical Properties Analysis
The physical and chemical properties of coumarin-3-carboxylic acid succinimidyl ester include the physical form, solubility, melting point, boiling point, pKa, absorption maxima, emission maxima, molar extinction coefficient and quantum yield .Applications De Recherche Scientifique
Photophysical Studies
The compound is used in photophysical studies, particularly in aqueous reverse micelles using steady state absorption, fluorescence emission, and picosecond time resolved emission spectroscopy . The studies focus on the excitation wavelength dependent photophysics of the compound in the reverse micelles .
Fluorescent Labeling of Biomolecules
Coumarin derivatives, including this compound, play a key role in fluorescent labeling of biomolecules . This property is utilized in various scientific research applications, particularly in the field of biochemistry and molecular biology .
Metal Ion Detection
The compound is used in metal ion detection due to its fluorescent properties . It can interact with certain metal ions, causing changes in its fluorescence, which can be measured and used to detect the presence and concentration of those ions .
Microenvironment Polarity Detection
The compound is used in microenvironment polarity detection . Its fluorescence can be affected by the polarity of the environment, making it a useful tool for studying microenvironments in various scientific research applications .
pH Detection
The compound is used in pH detection . Changes in pH can affect the fluorescence of the compound, allowing it to be used as a pH indicator in various research applications .
Conjugation to Other Molecules
The compound is used as a reagent to conjugate to other molecules such as amino acids via amide chemistry . This property is utilized in various scientific research applications, particularly in the field of biochemistry and molecular biology .
7. Reference in Screening of Nerve Agent Degradation Products The compound is used as a reference in screening of nerve agent degradation products by Matrix-Assisted Laser Desorption/Ionization Time of Flight Mass Spectrometry (MALDI-TOFMS) .
Mécanisme D'action
Target of Action
Coumarin-3-carboxylic acid succinimidyl ester, also known as (2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate, is a versatile compound with several potential targets. One of the primary targets of this compound is caspase-3/7 and β-tubulin polymerization . These targets play a crucial role in cell proliferation and apoptosis, particularly in cancer cells .
Mode of Action
The compound interacts with its targets through a process known as amide chemistry . This involves the compound acting as a reagent to conjugate to other molecules such as amino acids . The compound’s interaction with its targets leads to significant inhibitory effects on the growth of certain cells, such as HepG2 cells, a widely studied liver cancer cell line .
Biochemical Pathways
The compound affects several biochemical pathways. It induces cell cycle arrest during the G1/S phase and triggers apoptosis in HepG2 cells by increasing the percentage of cells arrested in the G2/M and pre-G1 phases . The compound also exhibits the ability to activate caspase3/7 protein and substantially inhibit β-tubulin polymerization activity in HepG2 cells .
Pharmacokinetics
The compound’s solubility in dmso and dmf suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of cell proliferation and the induction of apoptosis in targeted cells . For instance, in HepG2 cells, the compound has been found to exhibit significant antiproliferative activity .
Action Environment
The action of Coumarin-3-carboxylic acid succinimidyl ester can be influenced by environmental factors. For example, the compound’s photophysical properties have been studied in aqueous reverse micelles, revealing excitation wavelength-dependent dynamics . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment and conditions.
Safety and Hazards
Orientations Futures
The photophysics of coumarin-3-carboxylic acid succinimidyl ester in aqueous reverse micelles using steady state absorption, fluorescence emission and picosecond time resolved emission spectroscopy is a potential area of future research . The difference in the photophysics of 7-DCCAE with its acid form has been observed , which could be another area of future investigation.
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO6/c16-11-5-6-12(17)15(11)21-14(19)9-7-8-3-1-2-4-10(8)20-13(9)18/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXGVUJAUMMHQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164037 | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coumarin-3-carboxylic acid succinimidyl ester | |
CAS RN |
148627-84-3 | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148627843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Coumarin-3-carboxylic acid succinimidyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



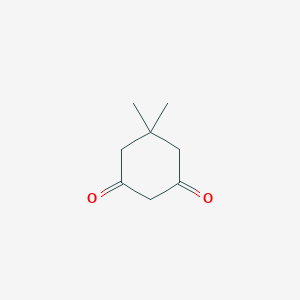
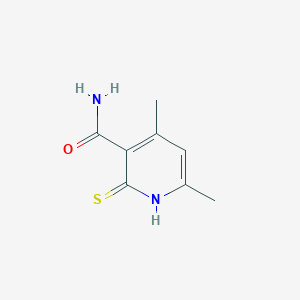
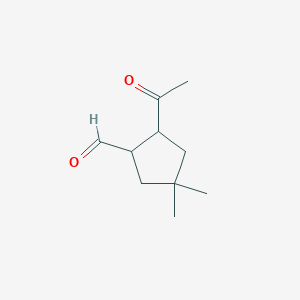
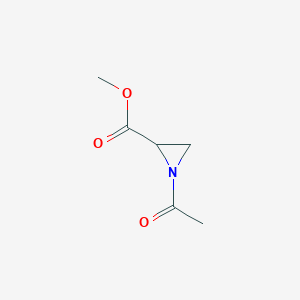
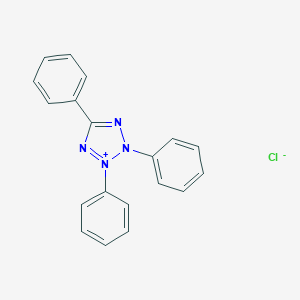
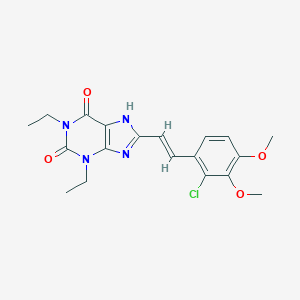
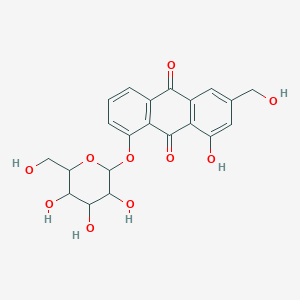
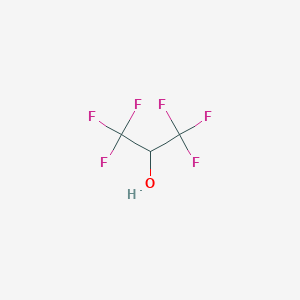
![[(1S,2S,3R,4S,7R,9S,10S,15S)-4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B117544.png)
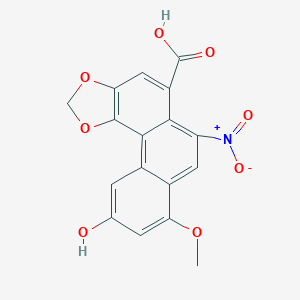


![3-(Hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B117561.png)
